molecular formula C16H14F3N3O3S B2684433 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034553-79-0

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2684433
CAS No.: 2034553-79-0
M. Wt: 385.36
InChI Key: ULWRGIUIILTNCJ-UHFFFAOYSA-N
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Description

This compound features a 4-(trifluoromethyl)benzenesulfonamide core linked via an ethyl group to a pyrazole ring substituted at the 4-position with a furan-3-yl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole-furan moiety may contribute to binding interactions in biological targets.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c17-16(18,19)14-1-3-15(4-2-14)26(23,24)21-6-7-22-10-13(9-20-22)12-5-8-25-11-12/h1-5,8-11,21H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWRGIUIILTNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring, a pyrazole ring, and a sulfonamide group, contribute to its diverse biological activities, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is C17H19F3N3O3SC_{17}H_{19}F_3N_3O_3S, and its structure can be described as follows:

  • Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity.
  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and chemical stability.
  • Benzenesulfonamide Group : Plays a crucial role in biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Notably, it targets:

  • NF-kB Pathway : Involved in inflammatory responses.
  • MAPK Pathway : Plays a role in cell proliferation and survival.

The sulfonamide group facilitates binding to active sites of enzymes or receptors, while the furan and pyrazole rings enhance interactions with hydrophobic regions or hydrogen bond donors/acceptors within target molecules.

Biological Activity

Research indicates that this compound exhibits:

  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
  • Anticancer Properties : The compound demonstrates cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique bioactivity of this compound.

Compound NameKey FeaturesBiological Activity
N-(2-hydroxyethyl)-4-methylbenzenesulfonamideContains sulfonamide groupAntimicrobial properties
5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methylpyrazolePyrazole derivativeAnti-inflammatory effects
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-methanesulfonamideSimilar structure without trifluoromethyl groupPotentially lower bioactivity

The trifluoromethyl group in the compound enhances its interaction with biological targets compared to these similar compounds, making it a promising candidate for further development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance:

  • In Vitro Studies : Evaluated the compound's efficacy against various cancer cell lines, demonstrating IC50 values that suggest potent anticancer activity.
  • In Vivo Models : Animal studies have shown significant reductions in tumor size when treated with the compound, supporting its potential as an anticancer agent.
  • Mechanistic Studies : Investigations into the signaling pathways affected by the compound have revealed its role in downregulating NF-kB and MAPK pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Sulfonamide Frameworks

Celecoxib Derivatives ()
  • Celecoxib : 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
    • Key Differences : Lacks the ethyl-furan linkage present in the target compound.
    • Biological Activity : Celecoxib derivatives exhibit anti-inflammatory, analgesic, and anticancer properties. Compound 1a (a thiourea derivative) showed activity against 60 human tumor cell lines .
Triarylpyrazole Derivatives ()
  • Compound 1g: N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide. Key Similarities: Contains a trifluoromethylbenzenesulfonamide group and pyrazole core. Key Differences: Incorporates a pyridine-aminoethyl spacer instead of a furan-substituted ethyl chain. Physical Properties: Melting point 180°C; LC-MS confirmed molecular weight .
Pyrazolopyrimidine Derivatives ()
  • Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences: Replaces pyrazole with pyrazolopyrimidine and includes a chromenone group. Physical Properties: Melting point 175–178°C; molecular weight 589.1 g/mol .

Functional Group Variations and Physicochemical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Biological Activity Reference
Target Compound Pyrazole-ethyl-sulfonamide Furan-3-yl, CF₃ N/A ~435.3 (calculated) Not reported
Celecoxib Pyrazole-sulfonamide 4-Methylphenyl, CF₃ 160–163 381.37 COX-2 inhibition
Compound 1g (Triarylpyrazole) Pyrazole-pyridine-sulfonamide 3-Methoxyphenyl, CF₃ 180 ~535.5 (LC-MS) Not reported
Example 53 (Pyrazolopyrimidine) Pyrazolopyrimidine-chromenone Fluorophenyl, CF₃ 175–178 589.1 Not reported
N-(2-(2-methyl-1H-indol-3-yl)ethyl)-... Indole-ethyl-sulfonamide CF₃, methylindole N/A 407.38 Not reported

Key Structural and Functional Insights

Trifluoromethyl Group : Common in all compounds; enhances metabolic stability and binding affinity to hydrophobic pockets .

Pyrazole vs.

Linker Modifications: Ethyl-furan (target compound) may improve solubility compared to pyridine-aminoethyl spacers (Compound 1g) .

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